1-(4-Tert-butylphenyl)-2-methylpropan-2-amine
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Overview
Description
1-(4-Tert-butylphenyl)-2-methylpropan-2-amine is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a methylpropan-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Tert-butylphenyl)-2-methylpropan-2-amine typically involves the alkylation of 4-tert-butylphenyl with 2-methylpropan-2-amine. One common method includes the use of a Grignard reagent, where 4-tert-butylphenylmagnesium bromide reacts with 2-methylpropan-2-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation processes or the use of high-pressure reactors to ensure high yield and purity. The choice of catalysts and solvents plays a crucial role in optimizing the reaction conditions and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Tert-butylphenyl)-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated amines.
Substitution: Electrophilic aromatic substitution reactions are common, where the tert-butyl group directs incoming electrophiles to the para position on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), sulfuric acid (H₂SO₄)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Saturated amines
Substitution: Halogenated derivatives
Scientific Research Applications
1-(4-Tert-butylphenyl)-2-methylpropan-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 1-(4-Tert-butylphenyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The amine moiety can participate in hydrogen bonding and electrostatic interactions, further modulating its biological activity.
Comparison with Similar Compounds
- 1-[3-(4-tert-butylphenyl)-2-methylpropyl]piperidine
- 1-(4-tert-butylphenyl)-4-(4-(benzhydryloxy)piperidin-1-yl)butan-1-one
Comparison: Compared to similar compounds, 1-(4-Tert-butylphenyl)-2-methylpropan-2-amine stands out due to its unique combination of a tert-butyl group and a methylpropan-2-amine moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H23N |
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Molecular Weight |
205.34 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C14H23N/c1-13(2,3)12-8-6-11(7-9-12)10-14(4,5)15/h6-9H,10,15H2,1-5H3 |
InChI Key |
GLHUTVSGOSIQJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(C)(C)N |
Origin of Product |
United States |
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